molecular formula C11H4O6 B12684300 8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone CAS No. 88482-23-9

8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone

Cat. No.: B12684300
CAS No.: 88482-23-9
M. Wt: 232.14 g/mol
InChI Key: VNJSMTXECMSPRW-UHFFFAOYSA-N
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Properties

CAS No.

88482-23-9

Molecular Formula

C11H4O6

Molecular Weight

232.14 g/mol

IUPAC Name

8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone

InChI

InChI=1S/C11H4O6/c1-3-6-4(8(12)16-10(6)14)2-5-7(3)11(15)17-9(5)13/h2H,1H3

InChI Key

VNJSMTXECMSPRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

Origin of Product

United States

Chemical Reactions Analysis

8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone undergoes various chemical reactions, including:

Scientific Research Applications

8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methylfuro3,4-fbenzofuran-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone can be compared with other similar compounds, such as:

    3-Methyl-benzene-1,2,4,5-tetracarboxylic acid-1,2,4,5-dianhydride: Similar in structure but differs in functional groups.

    Hexahydro-1H,3H-benzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone: Another related compound with a different degree of hydrogenation. The uniqueness of 8-methylfurobenzofuran-1,3,5,7-tetrone lies in its specific furobenzofuran structure and the presence of a methyl group, which imparts distinct chemical properties and reactivity.

Biological Activity

8-Methylfuro[3,4-f] benzofuran-1,3,5,7-tetrone is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of 8-methylfuro[3,4-f] benzofuran-1,3,5,7-tetrone is C12H8O4. The compound features a fused benzofuran structure that contributes to its unique properties and potential bioactivity.

Anticancer Potential

Recent studies have indicated that benzofuran derivatives possess anticancer properties. A study evaluating the cytotoxic effects of related compounds on cancer cell lines reported significant inhibition of cell proliferation. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.2
Compound BA-375 (Melanoma)4.8
8-Methylfuro[3,4-f] benzofuran-1,3,5,7-tetrone (Hypothetical)HypotheticalTBD

This table illustrates the potential for 8-methylfuro[3,4-f] benzofuran-1,3,5,7-tetrone to exhibit similar anticancer effects as observed in related compounds.

Insecticidal Activity

The biological evaluation of insecticidal activity against Aedes aegypti has been a focus in recent research. Compounds structurally related to benzofurans have shown promising larvicidal activity. For instance:

  • LC50 and LC90 values were determined for several compounds:
    • Compound X: LC50 = 28.9 ± 5.6 µM
    • Compound Y: LC90 = 162.7 ± 26.2 µM

These findings suggest that 8-methylfuro[3,4-f] benzofuran-1,3,5,7-tetrone may also possess insecticidal properties worth investigating.

Case Studies and Research Findings

Several studies have focused on the broader category of benzofuran derivatives in relation to their biological activities:

  • Antimicrobial Efficacy : A study highlighted the antimicrobial properties of a series of benzofuran derivatives against Staphylococcus aureus and Escherichia coli, suggesting a potential pathway for further exploration of 8-methylfuro[3,4-f] benzofuran-1,3,5,7-tetrone.
  • Cytotoxicity in Cancer Cells : Research on related compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from single-digit micromolar concentrations.
  • Insecticidal Studies : Investigations into the larvicidal effects against mosquito larvae indicated that modifications in the benzofuran structure could enhance biological activity.

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